N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Physicochemical property profiling Drug-likeness prediction Lead optimization

N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-46-7) is a synthetic small-molecule isoxazole-4-carboxamide derivative with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol. The compound belongs to the 5-methylisoxazole-4-carboxamide pharmacophore class, which includes the clinically approved disease-modifying antirheumatic drug (DMARD) leflunomide and its active metabolite teriflunomide.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.13 g/mol
CAS No. 61643-46-7
Cat. No. B12886586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
CAS61643-46-7
Molecular FormulaC12H11BrN2O2
Molecular Weight295.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)NC(=O)C2=C(ON=C2)C
InChIInChI=1S/C12H11BrN2O2/c1-7-3-4-9(13)5-11(7)15-12(16)10-6-14-17-8(10)2/h3-6H,1-2H3,(H,15,16)
InChIKeyIJRCJTIJWQVUEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-46-7): Core Scaffold and Procurement-Relevant Identity


N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS 61643-46-7) is a synthetic small-molecule isoxazole-4-carboxamide derivative with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol [1]. The compound belongs to the 5-methylisoxazole-4-carboxamide pharmacophore class, which includes the clinically approved disease-modifying antirheumatic drug (DMARD) leflunomide and its active metabolite teriflunomide [2]. This class is characterized by anti-inflammatory, antimicrobial, and anticancer activities, though biological data specific to this exact derivative remain sparse in the peer-reviewed literature [3].

Why N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide Cannot Be Replaced by Common In-Class Analogs


The 5-methylisoxazole-4-carboxamide scaffold exhibits profound sensitivity to anilide ring substitution patterns, making generic interchange unreliable. Leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide) undergoes metabolic N–O bond cleavage to yield the active DHODH inhibitor teriflunomide, whereas repositioning the carboxamide to the 3-position (UTL-5 series) abolishes this cleavage pathway and eliminates DHODH inhibition entirely [1]. Within the 4-carboxamide series, the bromo-methyl substitution pattern on the anilide ring (5-bromo-2-methyl) is predicted to alter logP, hydrogen-bonding capacity, and steric profile relative to the 4-bromo, 3-bromo, or 4-trifluoromethyl analogs, potentially shifting target selectivity, metabolic stability, and off-target liability [2]. No published head-to-head biological comparison exists for this exact derivative, but class-level SAR evidence strongly cautions against substitution without experimental validation [3].

Quantitative Differentiation Evidence for N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide (61643-46-7)


Physicochemical Profile Differentiates from Leflunomide and Other 4-Carboxamide Anilides

The computed physicochemical properties of N-(5-bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide differ from the clinical benchmark leflunomide and other halogen-substituted anilide analogs in lipophilicity (XLogP3-AA = 2.7) and hydrogen-bonding capacity (1 HBD, 3 HBA), which influence membrane permeability, metabolic stability, and off-target binding [1]. This differentiation is supported by computed properties from PubChem, though no experimental logP or solubility data have been published for this specific compound [2].

Physicochemical property profiling Drug-likeness prediction Lead optimization

Scaffold Regiochemistry: 4-Carboxamide vs. 3-Carboxamide Determines Metabolic Fate and Target Engagement

The 5-methylisoxazole-4-carboxamide scaffold (present in this compound) undergoes N–O bond cleavage upon metabolism to generate active acylated metabolites that inhibit dihydroorotate dehydrogenase (DHODH), whereas the isomeric 5-methylisoxazole-3-carboxamide scaffold (UTL-5 series) resists N–O cleavage and does not inhibit DHODH [1]. This scaffold-level differentiation is quantitatively established: UTL-5b showed no DHODH inhibition in vitro, and the 3-carboxamide series demonstrated reduced acute toxicity and hepatoprotective effects compared to the 4-carboxamide series [1]. While this specific compound has not been tested in these assays, the scaffold assignment predicts its metabolic liability profile relative to 3-carboxamide regioisomers.

Metabolic stability Scaffold hopping DHODH inhibition

Anilide Substitution Pattern Differentiation: 5-Bromo-2-methyl vs. 4-Bromo and 4-Trifluoromethyl Analogs

Patent GB1572309A discloses a series of 5-methylisoxazole-4-carboxylic acid anilides with anti-inflammatory and analgesic activity, including the 4-bromo-anilide and 4-iodo-anilide analogs [1]. The 5-bromo-2-methylphenyl substitution pattern present in CAS 61643-46-7 introduces a sterically and electronically distinct anilide group compared to the 4-bromo, 3-bromo, or 4-trifluoromethyl (leflunomide) analogs. While quantitative anti-inflammatory data for individual anilides are provided in the patent, the specific 5-bromo-2-methyl derivative is not among the exemplified compounds with reported biological data [1]. The differentiation is therefore based on structural precedent and computed properties rather than direct biological comparison.

Structure-activity relationship Halogen bonding Anti-inflammatory drug design

Computed Drug-Likeness and ADME Parameter Differentiation

The target compound complies with Lipinski's Rule of Five (MW = 295.13 < 500; XLogP3 = 2.7 < 5; HBD = 1 ≤ 5; HBA = 3 ≤ 10) [1]. Its computed properties position it in a favorable oral drug-likeness space distinct from both the smaller 4-bromo-anilide (MW = 281.11, fewer heavy atoms) and the larger 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives (MW > 340) with additional aromatic substitution at the isoxazole 3-position [2]. The topological polar surface area (TPSA) and rotatable bond count suggest moderate permeability and conformational flexibility, but no experimental Caco-2, PAMPA, or metabolic stability data exist for this compound [3].

ADME prediction Drug-likeness Lead selection

Application Scenarios for N-(5-Bromo-2-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide Based on Established Evidence


SAR Expansion of the Isoxazole-4-Carboxamide Anilide Series for Anti-Inflammatory Lead Optimization

This compound serves as a key analog for exploring the structure-activity relationship of the anilide ring in 5-methylisoxazole-4-carboxamide-based anti-inflammatory agents. The 5-bromo-2-methyl substitution pattern fills a gap between the extensively studied 4-substituted anilides (leflunomide, 4-bromo-anilide) and more complex derivatives. Procurement is warranted for laboratories seeking to map the steric and electronic tolerance of the anilide binding pocket, as predicted by the scaffold-level metabolic and pharmacological differentiation established by Song et al. (2014) [1].

Computational Chemistry and Molecular Docking Studies Targeting COX-2 and DHODH Enzymes

The compound's computed physicochemical properties (XLogP3 = 2.7, MW = 295.13, 1 HBD, 3 HBA) make it suitable for molecular docking studies against established isoxazole-4-carboxamide targets including cyclooxygenase-2 (COX-2) and dihydroorotate dehydrogenase (DHODH) [2]. The 5-bromo-2-methylanilide group may engage in halogen bonding interactions with protein targets that are not accessible to 4-CF3 (leflunomide) or 4-Br analogs, providing a rationale for comparative in silico screening [3].

Metabolic Stability Profiling Across Isoxazole Carboxamide Regioisomers

This compound is a 4-carboxamide regioisomer predicted to undergo N–O bond cleavage similar to leflunomide, in contrast to the metabolically stable 3-carboxamide series (UTL-5 compounds) [1]. Procurement enables direct experimental comparison of metabolic stability (e.g., liver microsome half-life, CYP450 metabolite profiling) between 4-carboxamide and 3-carboxamide scaffolds bearing identical 5-bromo-2-methylanilide substitution, a comparison not currently available in the published literature.

Building Block for Diversified Isoxazole-Containing Compound Libraries

The bromine atom at the 5-position of the anilide ring provides a synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) [3]. The compound's purity specification (typically ≥97%) supports its use as a reliable building block for generating diverse analog libraries. Its structural relationship to the canagliflozin bromo impurity scaffold further underscores the synthetic relevance of the 5-bromo-2-methylphenyl fragment in medicinal chemistry [4].

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